(2,3-Difluoro-4-hydroxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

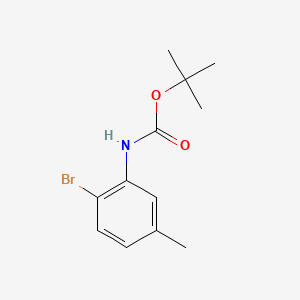

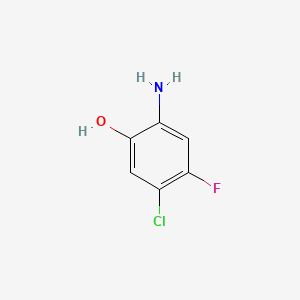

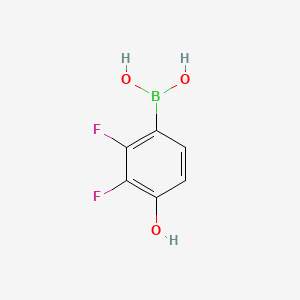

“(2,3-Difluoro-4-hydroxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1261169-72-5 . It has a molecular weight of 173.91 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,3-difluoro-4-hydroxyphenylboronic acid . The InChI code for this compound is 1S/C6H5BF2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10-12H .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki cross-coupling reactions . They can react with aryl and heteroaryl halides to form various organic compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 173.91 . The compound should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

(2,3-Difluoro-4-hydroxyphenyl)boronic acid is crucial in synthetic chemistry for creating complex molecules. Its synthesis involves multiple steps starting from 2,3-difluorophenol, showcasing the compound's role in constructing fluorinated aromatic compounds, which are valuable in various chemical industries (Geng Xiang-dong, 2010). Furthermore, the compound serves as a building block in organometallic reactions such as imine hydroboration, highlighting its utility in metal-free synthesis pathways (Qin Yin et al., 2017).

Catalysis and Chemical Reactions

In catalysis, this compound demonstrates its efficacy through its role in dehydrative condensation between carboxylic acids and amines, facilitating amidation reactions critical in peptide synthesis and pharmaceutical manufacturing (Ke Wang et al., 2018). Its boronic acid functionality is essential in these catalytic processes, offering a versatile approach to creating amide bonds.

Sensing and Material Science

In the realm of sensing, this compound derivatives find applications in fluorescent pH probes, where they act as sensitive indicators for pH changes in biological and environmental samples (Mukulesh Baruah et al., 2005). This application underscores the compound's utility in bioanalytical chemistry, enabling researchers to monitor pH fluctuations in complex media.

Advanced Material Development

Moreover, this compound contributes to the development of advanced materials with boronate affinity, such as novel adsorbents for boron removal. These materials demonstrate significant potential in environmental remediation, addressing the challenge of boronic acid emission and its impact on water resources (Tingting Zhang et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Relevant Papers

There are several papers related to “(2,3-Difluoro-4-hydroxyphenyl)boronic acid”. These papers discuss various aspects of the compound, including its properties, synthesis, and applications .

Mécanisme D'action

Target of Action

Boronic acids and their esters, including this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is known to participate in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, along with the relative stability of the organoboron reagent .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions can result in the formation of novel compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-4-hydroxyphenylboronic acid. For instance, these compounds are only marginally stable in water , suggesting that the presence of water could influence their stability and, consequently, their efficacy.

Propriétés

IUPAC Name |

(2,3-difluoro-4-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKFIHYGEYECQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)O)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659353 |

Source

|

| Record name | (2,3-Difluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261169-72-5 |

Source

|

| Record name | (2,3-Difluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.